Cas no 2098058-74-1 (3-(5-(2-Aminoethyl)-1,2,4-oxadiazol-3-yl)-1-ethylpyridin-2(1H)-one)

3-(5-(2-Aminoethyl)-1,2,4-oxadiazol-3-yl)-1-ethylpyridin-2(1H)-one 化学的及び物理的性質
名前と識別子
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- 3-(5-(2-aminoethyl)-1,2,4-oxadiazol-3-yl)-1-ethylpyridin-2(1H)-one
- 3-[5-(2-aminoethyl)-1,2,4-oxadiazol-3-yl]-1-ethylpyridin-2-one
- 3-(5-(2-Aminoethyl)-1,2,4-oxadiazol-3-yl)-1-ethylpyridin-2(1H)-one
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- インチ: 1S/C11H14N4O2/c1-2-15-7-3-4-8(11(15)16)10-13-9(5-6-12)17-14-10/h3-4,7H,2,5-6,12H2,1H3
- InChIKey: AAKXLGKVVZYXAR-UHFFFAOYSA-N
- SMILES: O1C(CCN)=NC(C2=CC=CN(C2=O)CC)=N1
計算された属性
- 精确分子量: 234.11167570 g/mol
- 同位素质量: 234.11167570 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 5
- 重原子数量: 17
- 回転可能化学結合数: 4
- 複雑さ: 353
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 0
- 分子量: 234.25
- トポロジー分子極性表面積: 85.2
3-(5-(2-Aminoethyl)-1,2,4-oxadiazol-3-yl)-1-ethylpyridin-2(1H)-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1907-2112-5g |
3-(5-(2-aminoethyl)-1,2,4-oxadiazol-3-yl)-1-ethylpyridin-2(1H)-one |
2098058-74-1 | 95%+ | 5g |
$1203.0 | 2023-09-07 | |
Life Chemicals | F1907-2112-1g |
3-(5-(2-aminoethyl)-1,2,4-oxadiazol-3-yl)-1-ethylpyridin-2(1H)-one |
2098058-74-1 | 95%+ | 1g |
$401.0 | 2023-09-07 | |
TRC | A216781-500mg |
3-(5-(2-Aminoethyl)-1,2,4-oxadiazol-3-yl)-1-ethylpyridin-2(1h)-one |
2098058-74-1 | 500mg |
$ 365.00 | 2022-06-08 | ||
TRC | A216781-100mg |
3-(5-(2-Aminoethyl)-1,2,4-oxadiazol-3-yl)-1-ethylpyridin-2(1h)-one |
2098058-74-1 | 100mg |
$ 95.00 | 2022-06-08 | ||
Life Chemicals | F1907-2112-10g |
3-(5-(2-aminoethyl)-1,2,4-oxadiazol-3-yl)-1-ethylpyridin-2(1H)-one |
2098058-74-1 | 95%+ | 10g |
$1684.0 | 2023-09-07 | |
Life Chemicals | F1907-2112-0.25g |
3-(5-(2-aminoethyl)-1,2,4-oxadiazol-3-yl)-1-ethylpyridin-2(1H)-one |
2098058-74-1 | 95%+ | 0.25g |
$361.0 | 2023-09-07 | |
Life Chemicals | F1907-2112-2.5g |
3-(5-(2-aminoethyl)-1,2,4-oxadiazol-3-yl)-1-ethylpyridin-2(1H)-one |
2098058-74-1 | 95%+ | 2.5g |
$802.0 | 2023-09-07 | |
Life Chemicals | F1907-2112-0.5g |
3-(5-(2-aminoethyl)-1,2,4-oxadiazol-3-yl)-1-ethylpyridin-2(1H)-one |
2098058-74-1 | 95%+ | 0.5g |
$380.0 | 2023-09-07 | |
TRC | A216781-1g |
3-(5-(2-Aminoethyl)-1,2,4-oxadiazol-3-yl)-1-ethylpyridin-2(1h)-one |
2098058-74-1 | 1g |
$ 570.00 | 2022-06-08 |
3-(5-(2-Aminoethyl)-1,2,4-oxadiazol-3-yl)-1-ethylpyridin-2(1H)-one 関連文献
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Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
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Padma Bukya,Zhong-Wen Liu,Kamaraju Seetha Rama Rao,David Raju Burri New J. Chem., 2019,43, 11871-11875
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Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
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Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654
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Iker Riaño,Uxue Uria,Luisa Carrillo,Efraim Reyes,Jose L. Vicario Org. Chem. Front., 2015,2, 206-210
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Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
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Dugald J. MacDougall,Bruce C. Noll,Alan R. Kennedy,Kenneth W. Henderson Dalton Trans., 2006, 1875-1884
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Naoya Ohtsuka,Moriaki Okuno,Yujiro Hoshino,Kiyoshi Honda Org. Biomol. Chem., 2016,14, 9046-9054
3-(5-(2-Aminoethyl)-1,2,4-oxadiazol-3-yl)-1-ethylpyridin-2(1H)-oneに関する追加情報
Introduction to 3-(5-(2-Aminoethyl)-1,2,4-oxadiazol-3-yl)-1-ethylpyridin-2(1H)-one and Its Significance in Modern Chemical Biology
The compound with the CAS number 2098058-74-1, identified as 3-(5-(2-aminoethyl)-1,2,4-oxadiazol-3-yl)-1-ethylpyridin-2(1H)-one, represents a fascinating molecule in the realm of chemical biology. This heterocyclic compound has garnered significant attention due to its unique structural features and potential biological activities. The presence of multiple pharmacophoric elements, including an oxadiazole ring and an aminoethyl side chain, positions it as a promising candidate for further exploration in drug discovery and therapeutic applications.
Recent advancements in medicinal chemistry have highlighted the importance of oxadiazole derivatives in developing novel therapeutic agents. These compounds are known for their diverse biological properties, ranging from antimicrobial to anti-inflammatory effects. The 3-(5-(2-aminoethyl)-1,2,4-oxadiazol-3-yl)-1-ethylpyridin-2(1H)-one structure combines the favorable characteristics of the oxadiazole moiety with additional functional groups that enhance its interactability with biological targets. Specifically, the 2-aminoethyl group introduces a flexible alkyl chain that can modulate binding affinity and selectivity, making it an attractive scaffold for rational drug design.
In the context of contemporary research, this compound has been investigated for its potential role in modulating enzyme activity and cellular signaling pathways. Studies have suggested that the pyridinone core of the molecule may interact with specific proteins involved in metabolic disorders and neurodegenerative diseases. The 5-(2-aminoethyl)oxadiazole substituent further contributes to its pharmacological profile by enabling hydrogen bonding and hydrophobic interactions with target residues. Such features are critical for designing molecules with high binding affinity and low toxicity.
The synthesis of 3-(5-(2-aminoethyl)-1,2,4-oxadiazol-3-yl)-1-ethylpyridin-2(1H)-one involves a multi-step process that requires precise control over reaction conditions to ensure high yield and purity. Key synthetic steps include condensation reactions between appropriate precursors, followed by functional group modifications to introduce the desired substituents. Advanced techniques such as chromatography and spectroscopic methods are employed to isolate and characterize the final product. The synthetic route also emphasizes scalability, ensuring that sufficient quantities of the compound can be produced for both preclinical studies and potential industrial applications.
One of the most compelling aspects of this compound is its potential in addressing unmet medical needs. Current research indicates that derivatives of oxadiazole-containing pyridinones exhibit promising activity against various disease states. For instance, preliminary data suggest that modifications to the aminoethyl side chain can enhance binding to enzymes implicated in cancer progression. Additionally, the pyridinone moiety has shown promise in stabilizing protein-protein interactions relevant to inflammatory responses. These findings underscore the compound's therapeutic potential and justify further investigation into its mechanism of action.
The integration of computational chemistry and high-throughput screening has accelerated the discovery process for novel bioactive molecules like 3-(5-(2-aminoethyl)-1,2,4-oxadiazol-3-yl)-1-ethylpyridin-2(1H)-one. Molecular docking studies have been instrumental in predicting how this compound interacts with biological targets at the atomic level. These simulations not only guide experimental design but also provide insights into optimizing its pharmacokinetic properties. By leveraging these computational tools, researchers can rapidly identify lead compounds with enhanced efficacy and reduced off-target effects.
As interest in targeted therapy grows, compounds like 3-(5-(2-aminoethyl)-1,2,4-oxadiazol-3-yl)-1-ethylpyridin-2(1H)-one are being explored for their ability to selectively modulate disease-related pathways. The combination of structural versatility and biological activity makes it a valuable asset in developing next-generation therapeutics. Furthermore, its chemical stability under various conditions enhances its suitability for formulation into drug products designed for oral or parenteral administration.
The regulatory landscape for new chemical entities necessitates rigorous testing to ensure safety and efficacy before clinical translation. However, preliminary findings from laboratory studies suggest that this compound exhibits favorable pharmacological profiles when tested in vitro and in vivo models. These results provide a strong foundation for advancing it through preclinical development pipelines toward human trials. Collaborative efforts between academic researchers and pharmaceutical companies will be crucial in translating these findings into tangible therapeutic benefits.
In conclusion,3-(5-(2-aminoethyl)-1,2,4-oxadiazol-3-yl)-1-ethylpyridin-2(1H)-one (CAS no 2098058-74-1) stands out as a structurally intriguing molecule with significant potential in chemical biology applications. Its unique combination of pharmacophoric elements positions it as a promising candidate for further exploration in drug discovery programs aimed at addressing complex diseases worldwide.
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